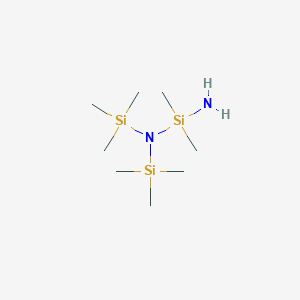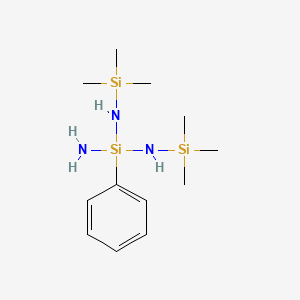
1h-Perimidin-2-yl(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Perimidin-2-yl(phenyl)methanol is a heterocyclic compound that belongs to the perimidine family Perimidines are known for their diverse biological activities and chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Perimidin-2-yl(phenyl)methanol typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group. This reaction requires specific reagents and conditions to proceed efficiently. One common method involves the use of glacial acetic acid and hydrogen peroxide under controlled temperature conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Perimidin-2-yl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid at elevated temperatures.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
1H-Perimidin-2-yl(phenyl)methanol has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent. It is being studied for its ability to inhibit bacterial growth and reduce inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties. It is being explored for applications in sensors and electronic devices.
Mécanisme D'action
The mechanism of action of 1H-Perimidin-2-yl(phenyl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Perimidine-2-thiol: Known for its antimicrobial properties.
2-Substituted-1H-perimidin-1-yl derivatives: Exhibits diverse biological activities, including antitumor and antiviral properties.
Uniqueness
1H-Perimidin-2-yl(phenyl)methanol stands out due to its dual functionality as both an antimicrobial and anti-inflammatory agent. Its unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
20956-95-0 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
1H-perimidin-2-yl(phenyl)methanol |
InChI |
InChI=1S/C18H14N2O/c21-17(13-6-2-1-3-7-13)18-19-14-10-4-8-12-9-5-11-15(20-18)16(12)14/h1-11,17,21H,(H,19,20) |
Clé InChI |
QMRJCXWOVDWCOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC3=CC=CC4=C3C(=CC=C4)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)


![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)

![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)


![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)


